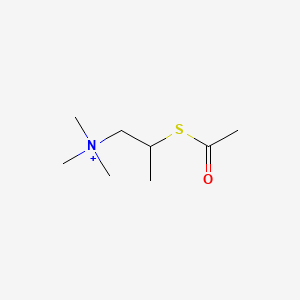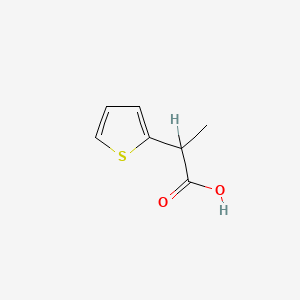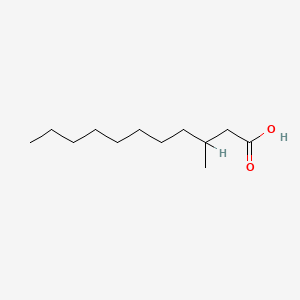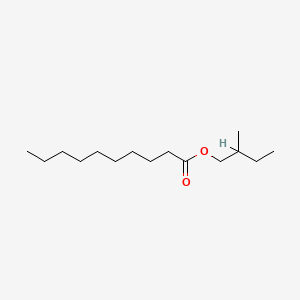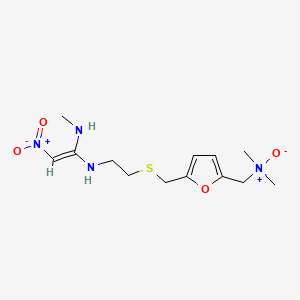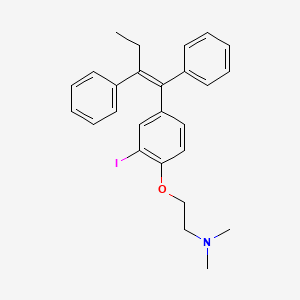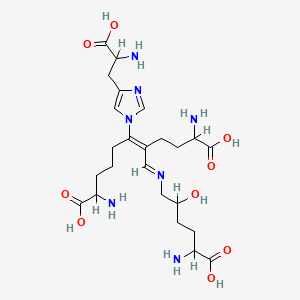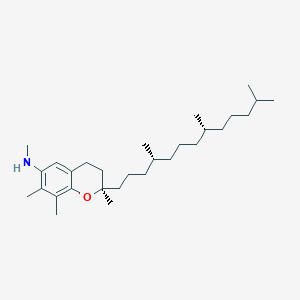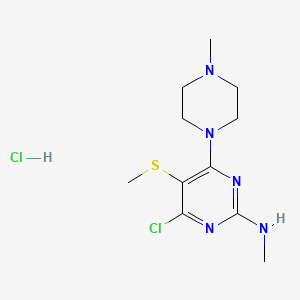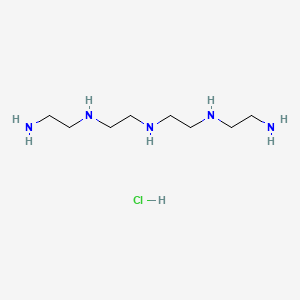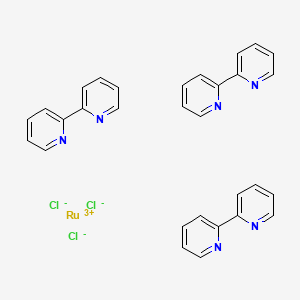![molecular formula C17H14Cl5N3O2S B1229656 N-[2,2,2-trichloro-1-[[(2,6-dichloroanilino)-sulfanylidenemethyl]amino]ethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1229656.png)
N-[2,2,2-trichloro-1-[[(2,6-dichloroanilino)-sulfanylidenemethyl]amino]ethyl]carbamic acid (phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trichloro-1-[[(2,6-dichloroanilino)-sulfanylidenemethyl]amino]ethyl]carbamic acid (phenylmethyl) ester is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids are synthesized through hydrolytic transformations of related compounds, including N-[2,2,2-trichloro-1-[[(2,6-dichloroanilino)-sulfanylidenemethyl]amino]ethyl]carbamic acid (phenylmethyl) ester, in alkaline medium under microwave irradiation. This process is significant in organic chemistry for creating N-arylsulfonyl derivatives in good yields (Rudyakova et al., 2006).
Enantioselective Preparations
- This compound plays a role in the enantioselective preparation of various chemical compounds, showcasing its importance in the synthesis of chiral compounds and enhancing stereochemical control in organic reactions (Goss et al., 2009).
Microbial Reduction in Drug Synthesis
- It's used in the microbial reduction process for synthesizing intermediates in drug development, like the HIV protease inhibitor Atazanavir. This highlights its utility in creating high-purity, chiral drug intermediates (Patel et al., 2003).
Crystal Structure Analysis
- The compound is significant in crystallographic studies, aiding in the understanding of molecular structures and interactions, which is crucial in fields like pharmaceuticals and materials science (Wang & Dong, 2009).
C-Amidoalkylation Reactions
- It is involved in C-Amidoalkylation reactions with aroxy- and arylsulfanylacetic acids and their esters, showing its utility in organic synthesis for creating complex molecules (Rudyakova et al., 2003).
Synthesis of Benzyl Esters
- This compound is instrumental in the synthesis of benzyl esters, demonstrating its relevance in synthesizing ester compounds used in various chemical applications (Tummatorn et al., 2007).
Cellulose Carbamate Modification
- It aids in the synthesis and characterization of cellulose carbamates with α-amino acid moieties, showcasing its role in the modification of natural polymers for potential applications in materials science (Shen et al., 2005).
Eigenschaften
Produktname |
N-[2,2,2-trichloro-1-[[(2,6-dichloroanilino)-sulfanylidenemethyl]amino]ethyl]carbamic acid (phenylmethyl) ester |
|---|---|
Molekularformel |
C17H14Cl5N3O2S |
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
benzyl N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C17H14Cl5N3O2S/c18-11-7-4-8-12(19)13(11)23-15(28)24-14(17(20,21)22)25-16(26)27-9-10-5-2-1-3-6-10/h1-8,14H,9H2,(H,25,26)(H2,23,24,28) |
InChI-Schlüssel |
RETLJHJSLJBNPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide](/img/structure/B1229573.png)

